MPEP hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPEP hydrochloride involves several steps, starting with the preparation of 2-methyl-6-(phenylethynyl)pyridine, which is then converted to its hydrochloride salt . The key steps include:
Alkylation: The reaction of 2-methylpyridine with phenylacetylene in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The resulting 2-methyl-6-(phenylethynyl)pyridine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
MPEP hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
MPEP hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
MPEP hydrochloride exerts its effects by binding to the metabotropic glutamate receptor 5 (mGlu5) and acting as a non-competitive antagonist . This binding inhibits the receptor’s activity, leading to a decrease in glutamate signaling. Additionally, it acts as a positive allosteric modulator at metabotropic glutamate receptor 4 (mGlu4), enhancing the receptor’s response to glutamate . These actions modulate various molecular targets and pathways involved in neurological processes .
Comparison with Similar Compounds
Similar Compounds
MTEP: Another mGlu5 antagonist with similar properties but different potency and selectivity.
LY456236: A compound with anxiolytic-like effects similar to MPEP hydrochloride.
Uniqueness
This compound is unique due to its dual action as both an mGlu5 antagonist and a positive allosteric modulator at mGlu4 receptors . This dual functionality makes it a valuable tool in research for studying the complex roles of glutamate receptors in the brain .
Biological Activity
MPEP hydrochloride, or 2-Methyl-6-(phenylethynyl)pyridine hydrochloride, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and a positive allosteric modulator of mGluR4. This compound has garnered attention for its diverse biological activities, particularly in the context of neurological disorders and addiction. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects in various models, and potential therapeutic applications.
MPEP functions primarily as a non-competitive antagonist at mGluR5 receptors, with an IC50 value of approximately 36 nM . By inhibiting this receptor, MPEP modulates glutamatergic signaling pathways that are crucial for synaptic plasticity and cognitive functions. Additionally, MPEP acts as a positive allosteric modulator at mGluR4 receptors, enhancing their activity without directly activating them .
Neuroprotective Properties
Research has demonstrated that MPEP exhibits neuroprotective effects in various models. For instance, it has been shown to reduce NMDA receptor-mediated excitotoxicity in primary rat neuronal cultures at concentrations as low as 20 µM . This suggests that MPEP may protect neurons from glutamate-induced injury, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Cognitive Enhancement
In studies involving Fmr1 knockout (KO) mice, which model Fragile X syndrome, MPEP administration improved maze learning performance by reducing errors and impulsivity . The treatment also reversed deficits in post-synaptic density protein 95 (PSD-95), indicating a restoration of synaptic function. These findings suggest that MPEP may have potential as a cognitive enhancer in certain genetic models of cognitive impairment.
Addiction and Substance Use Disorders
MPEP has been investigated for its effects on addiction-related behaviors. In animal models, it has been shown to attenuate ethanol-seeking behavior and reduce operant self-administration of ethanol in a dose-dependent manner . Furthermore, MPEP suppresses addiction-like behaviors associated with cocaine and nicotine, indicating its potential utility in treating substance use disorders .
Table 1: Summary of Biological Activities of this compound
Properties
CAS No. |
219911-35-0 |
---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-methyl-6-(2-phenylethynyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H |
InChI Key |
PKDHDJBNEKXCBI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)C#CC2=CC=CC=C2.Cl |
Canonical SMILES |
CC1=[NH+]C(=CC=C1)C#CC2=CC=CC=C2.[Cl-] |
Appearance |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
96206-92-7 |
Synonyms |
2-methyl-6-(2-phenylethynyl)pyridine; hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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